2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
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Overview
Description
2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a complex organic compound that belongs to the class of imidazoisoquinolines This compound is characterized by its unique structure, which includes a biphenyl group, dimethoxy substituents, and a thioxo group
Preparation Methods
The synthesis of 2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of Dimethoxy Substituents: The dimethoxy groups are typically introduced through methylation reactions using methanol and a suitable methylating agent.
Construction of the Imidazoisoquinoline Core: The core structure is formed through a cyclization reaction involving appropriate precursors, such as amino acids or their derivatives.
Incorporation of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, where a sulfur-containing reagent reacts with the precursor compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures, often using catalysts and specific reaction conditions.
Scientific Research Applications
2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one can be compared with other similar compounds, such as:
2-(biphenyl-4-yl)-7,8-dimethoxy-3-oxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one: This compound lacks the thioxo group and has different chemical properties and biological activities.
2-(biphenyl-4-yl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]pyridin-1(5H)-one: This compound has a pyridine ring instead of an isoquinoline ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22N2O3S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
7,8-dimethoxy-2-(4-phenylphenyl)-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C25H22N2O3S/c1-29-22-13-18-12-21-24(28)27(25(31)26(21)15-19(18)14-23(22)30-2)20-10-8-17(9-11-20)16-6-4-3-5-7-16/h3-11,13-14,21H,12,15H2,1-2H3 |
InChI Key |
OFQNXUJLYBYPJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)C4=CC=C(C=C4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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